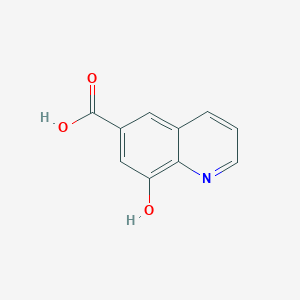

8-Hydroxyquinoline-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

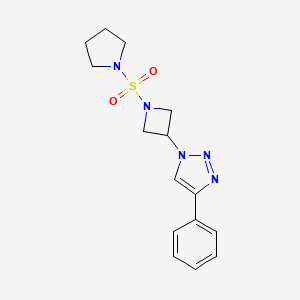

8-Hydroxyquinoline-6-carboxylic acid, also known as 8HQ or oxine, is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. It is widely used in scientific research for its ability to chelate metal ions, making it a valuable tool in various biochemical and physiological studies.

科学的研究の応用

Anticancer Properties

8-HQCA and its derivatives exhibit promising anticancer effects. These compounds interfere with cancer cell growth, metastasis, and angiogenesis. Researchers have explored their potential as chemotherapeutic agents, especially in breast, lung, and colon cancers. Mechanisms include inhibition of DNA topoisomerases and induction of apoptosis .

Neuroprotection and Alzheimer’s Disease

The metal-chelating ability of 8-HQCA makes it relevant for neuroprotection. It can bind to metal ions (e.g., iron) and prevent oxidative stress, which contributes to neurodegenerative diseases. In Alzheimer’s research, 8-HQCA derivatives have shown promise by reducing amyloid aggregation and oxidative damage .

Antiviral Activity

Certain 8-HQCA derivatives exhibit antiviral properties. They interfere with viral replication and entry, making them potential candidates against viruses like HIV, herpes simplex, and influenza. Their mode of action involves disrupting viral enzymes and inhibiting protein synthesis .

Antibacterial Effects

8-HQCA derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. They can disrupt bacterial membranes, inhibit enzymes, and interfere with DNA replication. Researchers explore their use in combating drug-resistant strains .

Metal Chelation and Metalloproteins

As strong metal ion chelators, 8-HQCA derivatives can sequester metal ions (e.g., copper, zinc) and influence metalloproteins’ function. This property has implications in various biological processes, including enzyme activity and cellular signaling .

Other Applications

Beyond the mentioned fields, 8-HQCA derivatives have been investigated for their potential in:

Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Read more 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological profile. MedChemComm, 6(1), 13-27. Read more

作用機序

Target of Action:

8-HQCA belongs to a class of compounds containing the 8-hydroxyquinoline (8-HQ) nucleus. This moiety consists of a pyridine ring fused to a phenol, with the hydroxyl group attached to position 8 . While specific targets for 8-HQCA have not been extensively studied, it’s essential to recognize that compounds containing the 8-HQ moiety exhibit diverse biological activities. These activities include antimicrobial, anticancer, and antifungal effects. Therefore, the primary targets likely involve cellular processes related to these activities.

Biochemical Pathways:

While specific pathways affected by 8-HQCA are not well-documented, we can draw insights from related compounds. For instance:

- Iron Chelation : In insects, 8-HQCA is generated from tryptophan via kynurenine and 3-hydroxykynurenine. It acts as an iron chelator, potentially controlling the gut microbiome during the larval stage .

特性

IUPAC Name |

8-hydroxyquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-5-7(10(13)14)4-6-2-1-3-11-9(6)8/h1-5,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLIIKDKLCETFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxyquinoline-6-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethenylsulfonyl-N-[4-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B2456775.png)

![[5-(2-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456777.png)

![N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine](/img/structure/B2456783.png)

![3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2456784.png)

![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2456789.png)

![Ethyl 7-chloro-2-oxo-4-{[2-(2-thienyl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2456798.png)